[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-2-yl)-1-adamantyl]methanone
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Overview
Description
1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring, an adamantane core, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE typically involves multiple steps, including the formation of the adamantane core, the introduction of the tetrazole group, and the coupling with the piperazine ring. Common synthetic routes may include:
Formation of the Adamantane Core: This step often involves the use of adamantane derivatives, which can be functionalized through various reactions such as halogenation or nitration.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced through cycloaddition reactions involving azides and nitriles.
Coupling with Piperazine: The final step involves the coupling of the functionalized adamantane with piperazine, typically using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE
- **N-(2,5-DIMETHYLPHENYL)-2-IODOBENZAMIDE
- **2,2-DIPHENYL-3-METHYLBUTYROPHENONE
Uniqueness
1-(2,5-DIMETHYLPHENYL)-4-[3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBONYL]PIPERAZINE is unique due to its combination of a piperazine ring, an adamantane core, and a tetrazole moiety. This unique structure imparts specific properties, such as high thermal stability and the ability to interact with specific biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H34N6O |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-2-yl)-1-adamantyl]methanone |
InChI |
InChI=1S/C25H34N6O/c1-17-4-5-18(2)22(10-17)29-6-8-30(9-7-29)23(32)24-12-20-11-21(13-24)15-25(14-20,16-24)31-27-19(3)26-28-31/h4-5,10,20-21H,6-9,11-16H2,1-3H3 |
InChI Key |
FQFHYTDIKSGVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6N=C(N=N6)C |
Origin of Product |
United States |
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